4-Benzyl-2-methyl-morpholine-2-carboxylic acidhydrochloride 4-Benzyl-2-methyl-morpholine-2-carboxylic acidhydrochloride
Brand Name: Vulcanchem
CAS No.: 1361112-36-8
VCID: VC2713397
InChI: InChI=1S/C13H17NO3.ClH/c1-13(12(15)16)10-14(7-8-17-13)9-11-5-3-2-4-6-11;/h2-6H,7-10H2,1H3,(H,15,16);1H
SMILES: CC1(CN(CCO1)CC2=CC=CC=C2)C(=O)O.Cl
Molecular Formula: C13H18ClNO3
Molecular Weight: 271.74 g/mol

4-Benzyl-2-methyl-morpholine-2-carboxylic acidhydrochloride

CAS No.: 1361112-36-8

Cat. No.: VC2713397

Molecular Formula: C13H18ClNO3

Molecular Weight: 271.74 g/mol

* For research use only. Not for human or veterinary use.

4-Benzyl-2-methyl-morpholine-2-carboxylic acidhydrochloride - 1361112-36-8

Specification

CAS No. 1361112-36-8
Molecular Formula C13H18ClNO3
Molecular Weight 271.74 g/mol
IUPAC Name 4-benzyl-2-methylmorpholine-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C13H17NO3.ClH/c1-13(12(15)16)10-14(7-8-17-13)9-11-5-3-2-4-6-11;/h2-6H,7-10H2,1H3,(H,15,16);1H
Standard InChI Key OGSQKWXQUXCUDN-UHFFFAOYSA-N
SMILES CC1(CN(CCO1)CC2=CC=CC=C2)C(=O)O.Cl
Canonical SMILES CC1(CN(CCO1)CC2=CC=CC=C2)C(=O)O.Cl

Introduction

Chemical Identity and Basic Characteristics

4-Benzyl-2-methyl-morpholine-2-carboxylic acid hydrochloride is a substituted morpholine derivative containing a benzyl group at the 4-position, a methyl group at the 2-position, and a carboxylic acid functional group, formulated as a hydrochloride salt. This compound features a morpholine ring structure with specific substituents that confer unique chemical and potentially pharmacological properties.

Chemical Identifiers

The compound's key identifiers and chemical descriptors are summarized in Table 1:

ParameterValue
CAS Number1361112-36-8
Molecular FormulaC13H18ClNO3
Molecular Weight271.74 g/mol
IUPAC Name4-benzyl-2-methylmorpholine-2-carboxylic acid;hydrochloride
SMILESCC1(CN(CCO1)Cc1ccccc1)C(O)=O.Cl
Standard InChIInChI=1S/C13H17NO3.ClH/c1-13(12(15)16)10-14(7-8-17-13)9-11-5-3-2-4-6-11;/h2-6H,7-10H2,1H3,(H,15,16);1H

Table 1: Chemical identifiers of 4-Benzyl-2-methyl-morpholine-2-carboxylic acid hydrochloride

Structural Characteristics

Core Structure

The compound contains a morpholine heterocycle, which is a six-membered ring containing an oxygen atom and a nitrogen atom at positions 1 and 4, respectively. The distinctive structural features include:

  • A benzyl group attached to the nitrogen atom at position 4

  • A methyl group at position 2

  • A carboxylic acid functional group also at position 2

  • Hydrochloride salt form enhancing water solubility

The spatial arrangement of these groups contributes to the compound's potential for interactions with biological systems and its chemical reactivity patterns.

Structural Isomers

Synthesis Methods

General Synthetic Approaches

The synthesis of 4-Benzyl-2-methyl-morpholine-2-carboxylic acid hydrochloride typically involves multi-step chemical reactions starting from commercially available precursors. The process requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the final product.

A general synthetic route might include:

  • Formation of the morpholine ring structure

  • Introduction of the benzyl group at the nitrogen position

  • Methylation and carboxylation at position 2

  • Conversion to the hydrochloride salt

The synthesis typically employs standard organic chemistry techniques and may involve protection/deprotection strategies for the functional groups present.

Analytical Monitoring

During synthesis, the reaction progress and product characterization are typically monitored using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • High-Performance Liquid Chromatography (HPLC)

  • Mass spectrometry

Applications in Research

Medicinal Chemistry Applications

Morpholine derivatives like 4-Benzyl-2-methyl-morpholine-2-carboxylic acid hydrochloride are of particular interest in medicinal chemistry and pharmacology. The compound may serve several functions:

  • Building block for the synthesis of more complex bioactive molecules

  • Scaffold for the development of novel pharmaceutical agents

  • Tool compound for studying structure-activity relationships

Analytical Methods for Characterization

Spectroscopic Analysis

The structural characterization of 4-Benzyl-2-methyl-morpholine-2-carboxylic acid hydrochloride typically employs various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the benzyl protons (aromatic region), methyl protons (singlet), and morpholine ring protons

    • ¹³C NMR would confirm the presence of the carboxylic acid carbon and quaternary carbon at position 2

  • Infrared (IR) Spectroscopy:

    • Would show characteristic absorption bands for the carboxylic acid group (C=O stretch), O-H stretch, and C-N bonds

  • Mass Spectrometry:

    • Would provide molecular weight confirmation and fragmentation pattern analysis

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and related techniques are commonly used to assess the purity of the compound and to monitor reactions during its synthesis.

Comparable Compounds and Structure-Activity Relationships

Related morpholine derivatives have shown various biological activities. For instance:

  • Morpholine-containing compounds have been utilized in the development of enzyme inhibitors

  • The closely related compound 4-Methylmorpholine-2-carboxylic acid hydrochloride (CAS: 841274-05-3) has been documented in research applications

  • Various morpholine-2-carboxylic acid derivatives have been employed as building blocks in pharmaceutical synthesis

The presence of the benzyl group at position 4 in 4-Benzyl-2-methyl-morpholine-2-carboxylic acid hydrochloride likely influences its lipophilicity and potential binding interactions with biological targets compared to other morpholine derivatives.

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